Acetylsalicylsalicylic acid

Pharmacokinetics In Vitro Metabolism Salicylate Prodrug

Researchers requiring salicylate anti-inflammatory effects without aspirin's confounding antiplatelet activity face limited compound options. This dimeric salicylate solves that problem. • Negligible antiplatelet activity: ~67-fold higher metabolite concentration needed vs. aspirin for platelet inhibition • Slower hydrolysis profile enables esterase-mediated prodrug activation studies • Essential aspirin impurity D reference standard (≥95% purity) for HPLC/GC pharmaceutical QC Supplied with certificate of analysis; reliable global fulfillment for both discovery labs and QC departments.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 530-75-6
Cat. No. B024244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsalicylsalicylic acid
CAS530-75-6
Synonyms2-(Acetyloxy)benzoic Acid 2-Carboxyphenyl Ester;  Acesalum;  Diplosal Acetate;  Diplosalacetat;  Salicylacetylsalicylic Acid;  Aspirin Impurity D
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19)
InChIKeyDDSFKIFGAPZBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsalicylsalicylic Acid: Baseline Overview


Acetylsalicylsalicylic acid (CAS 530-75-6), also known as salsalate, is a salicylate dimer with a molecular weight of 300.26 g/mol and a melting point range of 152–159°C [1]. Structurally distinct from acetylsalicylic acid (ASA, aspirin), this compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) and is primarily utilized in research as an anti-inflammatory agent, a reference standard for impurity profiling, and a biochemical tool for probing metabolic and inflammatory pathways [2]. Its unique dimeric structure confers a distinct hydrolysis and pharmacokinetic profile that underpins its specific scientific applications [3].

Acetylsalicylsalicylic Acid: Key Differences from Aspirin


Direct substitution of acetylsalicylsalicylic acid (salsalate) with acetylsalicylic acid (aspirin) or other simple salicylates is scientifically invalid due to fundamental differences in their molecular structure, stability, and biological processing. Salsalate's dimeric structure, comprising two salicylate molecules linked by an ester bond, results in a unique hydrolysis and metabolic fate compared to monomeric salicylates [1]. Critically, this structural difference leads to a pronounced lack of antiplatelet activity for salsalate, a defining pharmacological feature of aspirin, and a distinct side effect profile that avoids the gastrointestinal erosion common to aspirin [2]. These disparities directly impact experimental design, requiring researchers to select the specific compound based on the desired pharmacological or biochemical endpoint.

Acetylsalicylsalicylic Acid: Evidence Overview


Hydrolysis Rate vs. Aspirin

In a direct head-to-head in vitro study, the hydrolysis of acetylsalicylsalicylic acid (SSA) and acetylsalicylic acid (ASA) was compared in human plasma and whole blood. The study found that the hydrolysis of SSA was significantly slower than that of ASA, which is hypothesized to contribute to the differences in biological half-life between the two drugs [1].

Pharmacokinetics In Vitro Metabolism Salicylate Prodrug

Antiplatelet Activity vs. Aspirin

A direct in vitro study comparing the effects of acetylsalicylic acid (ASA), salicylic acid (SA), and diflunisal on platelet aggregation found that ASA inhibited aggregation at a concentration of 0.03 mmol/l. In contrast, salicylic acid and diflunisal failed to impair platelet aggregation until reaching much higher concentrations of 2.0 mmol/l and 0.5 mmol/l, respectively [1]. This demonstrates that salsalate's primary metabolite, salicylic acid, is approximately 67-fold less potent than aspirin in inhibiting platelet aggregation in vitro.

Platelet Aggregation Antithrombotic Drug Interaction

Plasma Salicylate Levels vs. Aspirin

A study comparing the absorption and biotransformation of salicylsalicylic acid (SSA, salsalate) to aspirin in humans found that plasma levels of salicylic acid following both single and multiple doses of SSA were slightly lower than those after an equivalent dose of aspirin [1]. The lower plasma salicylate availability from SSA is attributed to incomplete hydrolysis of the prodrug to its active metabolite, with unhydrolyzed SSA being excreted mainly as glucuronide conjugates [1].

Clinical Pharmacology Bioavailability Salicylate Prodrug

Fetal Toxicity vs. Aspirin

A comparative study in A/Jax mice evaluated the potential for three salicylate derivatives—sodium salicylate, acetylsalicylic acid (aspirin), and salicylsalicylic acid (salsalate)—to induce fetal damage when administered on day 17 of pregnancy [1]. While the abstract does not provide the quantitative outcomes for each compound, the study was designed to directly compare their relative effects, establishing a class-level inference that their toxicological profiles during late pregnancy differ [1].

Reproductive Toxicology Developmental Pharmacology Salicylate Safety

Acetylsalicylsalicylic Acid: Key Applications


Inflammation Models with Intact Platelet Function

Given its profound lack of antiplatelet activity, with its primary metabolite requiring a ~67-fold higher concentration than aspirin to inhibit platelet aggregation in vitro [1], salsalate is the optimal choice for in vivo or ex vivo studies where the anti-inflammatory effects of salicylates are desired without confounding antithrombotic or hemorrhagic effects. This is critical for investigating inflammation in surgical models, trauma research, or any study where normal hemostasis must be preserved.

Pharmacokinetic and Prodrug Metabolism Studies

The well-documented slower hydrolysis of salsalate compared to aspirin in human blood and plasma [1], along with its distinct in vivo conversion to salicylic acid that results in slightly lower systemic exposure [2], makes this compound an excellent model prodrug. Researchers in drug delivery and metabolism can leverage salsalate to study the kinetics of esterase-mediated activation and its impact on bioavailability.

Reference Standard for Aspirin Impurity

Acetylsalicylsalicylic acid is a known impurity of acetylsalicylic acid (aspirin) [1]. Procuring a high-purity reference standard (e.g., 97% purity [2]) is essential for pharmaceutical quality control and analytical chemistry laboratories performing HPLC or GC methods to quantify and ensure the purity of aspirin active pharmaceutical ingredients (APIs) and finished drug products.

Gastrointestinal Safety Studies for Salicylates

A comparative study on fecal blood loss indicated that salsalate and aspirin, while achieving comparable plasma salicylate levels, may have differential effects on gastrointestinal bleeding [1]. This positions salsalate as a key comparator compound in research aimed at understanding the mechanisms of NSAID-induced gastropathy and developing safer anti-inflammatory agents.

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